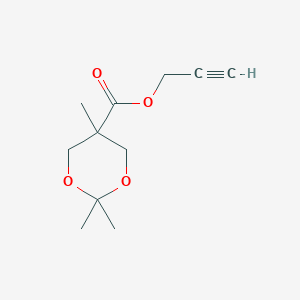

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Descripción general

Descripción

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a chemical compound . Unfortunately, there is limited information available on this specific compound.

Synthesis Analysis

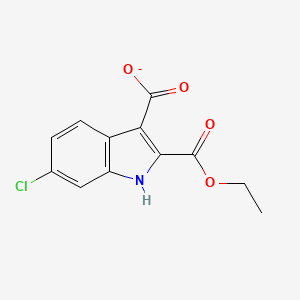

While there is no direct information available on the synthesis of Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate, compounds with similar structures have been synthesized using various methods. For instance, compounds useful in Sonogashira cross-coupling reactions can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Aplicaciones Científicas De Investigación

Crystallographic Studies

The structure of compounds such as Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate and its derivatives can be elucidated using crystallographic techniques. For instance, the study of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, a compound with a similar structure, involved determining its planarity and angles between fused-ring systems and carboxylate groups using X-ray crystallography (Boulhaoua et al., 2015).

Synthesis of Modified Carbohydrates

Derivatives of Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate are used in the synthesis of modified carbohydrates. A study detailed the treatment of selected derivatives with propane-1,3-dithiol under various conditions, leading to the formation of compounds considered as partly modified carbohydrates (Valdersnes et al., 2012).

Catalytic Applications

In catalysis, these derivatives have been used in C-C bond-forming carboxylation and cyclization reactions. A study involving trimethyl(2-methylenebut-3-yn-1-yl)silane derivatives demonstrated their effectiveness in producing furanone and pyrone derivatives (Sekine et al., 2015).

Surfactant Synthesis

The compound and its variants have applications in surfactant synthesis. Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants were synthesized using a nanosolid superacid and showed properties advantageous in emulsion polymerization (Yuan et al., 2016).

Materials Chemistry

Derivatives of this compound are also relevant in materials chemistry. For example, an efficient directed Claisen reaction between derivatives led to the synthesis of key building blocks in the synthesis of macrolide antibiotics, indicating their potential in pharmaceutical applications (Zhang et al., 2015).

Fluorescence Sensing

The flexibility of these derivatives extends to fluorescence sensing. Coordination polymers constructed from carboxylate linkers showed potential as luminescent sensors for nitroaromatic compounds, demonstrating their application in environmental monitoring (Gupta et al., 2017).

Drug Delivery Systems

Lastly, in the field of biomedicine, the synthesis of polyesters bearing pendant amine groups from derivatives showed potential in gene delivery and cell penetration, indicating their usefulness in drug delivery systems (Zhang et al., 2012).

Propiedades

IUPAC Name |

prop-2-ynyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-5-6-13-9(12)11(4)7-14-10(2,3)15-8-11/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZJWAJSOZCNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)OCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678996 | |

| Record name | Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

CAS RN |

919988-15-1 | |

| Record name | Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [(1,1-dimethylethyl)dimethylsilyl]-, methyl ester](/img/structure/B3195541.png)

![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)

![N-cyclohexyl-N-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B3195618.png)